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Compound of Interest

Compound Name: Chmfl-bmx-078

Cat. No.: B606657 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This document provides detailed application notes and protocols for assessing cell viability

following treatment with Chmfl-bmx-078, a potent and selective type II irreversible inhibitor of

Bone Marrow Kinase in the X chromosome (BMX) kinase.

Chmfl-bmx-078 is a valuable pharmacological tool for investigating BMX-mediated signaling

pathways.[1][2] It has demonstrated anti-proliferative effects in various cancer cell lines and

can overcome resistance to other targeted therapies.[3][4]

Data Presentation
The following table summarizes the growth inhibition data for Chmfl-bmx-078 in different cell

lines. The GI50 value represents the concentration of the compound that inhibits cell growth by

50%.
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Cell Line Cell Type Assay Method GI50 (µM) Reference

BaF3-TEL-BMX
Murine Pro-B

cells
Not Specified 0.016 [1]

769-P
Human Renal

Cancer

CellTiter-Glo or

CCK-8

Not Specified

(Data available in

source)

[1]

A498
Human Renal

Cancer

CellTiter-Glo or

CCK-8
> 10 [1]

22Rv1
Human Prostate

Cancer
Not Specified 3.45-7.89 [4]

DU145
Human Prostate

Cancer
Not Specified 3.45-7.89 [4]

PC3
Human Prostate

Cancer
Not Specified 3.45-7.89 [4]

Hb-c
Human Bladder

Cancer
Not Specified 5.78-8.98 [4]

J82
Human Bladder

Cancer
Not Specified 5.78-8.98 [4]

T24
Human Bladder

Cancer
Not Specified 5.78-8.98 [4]

ACHN
Human Renal

Cancer
Not Specified 4.93 [4]

A375R

Vemurafenib-

resistant

Melanoma

Not Specified

Not Specified

(Synergistic

effect with

vemurafenib)

[3]

Mechanism of Action and Signaling Pathway
Chmfl-bmx-078 is a highly potent and selective type II irreversible BMX kinase inhibitor with an

IC50 of 11 nM.[1][2][5] It forms a covalent bond with the cysteine 496 residue in the DFG-out
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inactive conformation of BMX.[1][2] BMX is a non-receptor tyrosine kinase involved in various

cellular processes, including tumorigenicity, cell motility, adhesion, angiogenesis, proliferation,

and differentiation.[1]

Research has shown that Chmfl-bmx-078 can reverse vemurafenib resistance in melanoma

by suppressing the AKT signaling pathway.[3] The inhibition of BMX by Chmfl-bmx-078 leads

to a downstream reduction in AKT activity, thereby affecting cell viability and proliferation.[3]
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Caption: Chmfl-bmx-078 Signaling Pathway
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Experimental Protocols
A common method to assess cell viability following treatment with Chmfl-bmx-078 is the MTT

(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay

measures the metabolic activity of cells, which is indicative of their viability.

MTT Cell Viability Assay Protocol
Materials:

Chmfl-bmx-078 (stock solution in DMSO)

MTT reagent (5 mg/mL in PBS, sterile filtered)

Cell culture medium (appropriate for the cell line)

Fetal Bovine Serum (FBS)

96-well cell culture plates

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

Phosphate Buffered Saline (PBS)

Multi-well spectrophotometer (plate reader)

Procedure:

Cell Seeding:

Trypsinize and count the cells.

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of

complete culture medium.

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell

attachment.

Compound Treatment:
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Prepare serial dilutions of Chmfl-bmx-078 in culture medium from the DMSO stock.

Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent

toxicity.

Remove the medium from the wells and add 100 µL of the medium containing the different

concentrations of Chmfl-bmx-078. Include a vehicle control (medium with the same

concentration of DMSO as the highest drug concentration) and a no-cell control (medium

only).

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a

humidified 5% CO2 incubator.

MTT Addition:

After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.

Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is

visible.

Solubilization:

Carefully remove the medium containing MTT from the wells.

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

Mix gently on an orbital shaker for about 15 minutes to ensure complete solubilization.[6]

Data Acquisition:

Read the absorbance at 570 nm using a multi-well spectrophotometer. A reference

wavelength of 630 nm can also be used.[7]

Data Analysis:

Subtract the absorbance of the no-cell control from all other readings.

Calculate the percentage of cell viability for each treatment concentration relative to the

vehicle control (considered 100% viability).
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Plot the percentage of cell viability against the log of the Chmfl-bmx-078 concentration to

determine the GI50 value.
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Click to download full resolution via product page

Caption: MTT Assay Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. Discovery of 2-((3-Acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-
trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-BMX-078)
as a Highly Potent and Selective Type II Irreversible Bone Marrow Kinase in the X
Chromosome (BMX) Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

3. CHMFL-BMX-078, a BMX inhibitor, overcomes the resistance of melanoma to
vemurafenib via inhibiting AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

4. caymanchem.com [caymanchem.com]

5. biorbyt.com [biorbyt.com]

6. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-
bioarray.com]

7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for Cell Viability Assays
with Chmfl-bmx-078]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606657#cell-viability-assay-with-chmfl-bmx-078-
treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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